(isoquinolin-3-yl)thiourea
Description
Contextual Significance of Thiourea (B124793) and Isoquinoline (B145761) Scaffolds in Chemical Biology and Material Science
The thiourea moiety, with its R¹R²N-C(=S)-NR³R⁴ structure, is a cornerstone in various scientific disciplines. In chemical biology, thiourea derivatives are recognized for a wide array of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. doaj.orgmdpi.com These activities often stem from the ability of the thiourea group to form hydrogen bonds and coordinate with metal ions, which are crucial for interacting with biological targets like enzymes and proteins. nih.gov In material science, thioureas are utilized as corrosion inhibitors, in the synthesis of polymers, and as components of dyes and pigments. amerigoscientific.com
The isoquinoline scaffold, a bicyclic aromatic system containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is another privileged structure in chemistry. amerigoscientific.com It is a common core in many natural alkaloids with significant pharmacological properties. wikipedia.org Isoquinoline derivatives are integral to the development of pharmaceuticals and have also found applications in material science, for instance, in the creation of luminescent materials, optical sensors, and corrosion inhibitors. amerigoscientific.comacs.org The ability to functionalize the isoquinoline ring at various positions allows for the fine-tuning of its electronic and steric properties, making it a versatile building block for new materials. amerigoscientific.com
Historical Perspective of Research on (Isoquinolin-3-yl)thiourea and Related Analogues
The synthesis of isoquinoline itself dates back to 1885, when it was first isolated from coal tar. wikipedia.org Since then, numerous methods for the synthesis of isoquinoline and its derivatives have been developed, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. pharmaguideline.comquimicaorganica.org The chemistry of thiourea has an even longer history, with its derivatives being explored for various applications for over a century. nih.gov
While specific historical research focusing exclusively on this compound is scarce in the literature, the synthesis of related isoquinoline-thiourea derivatives has been reported. For instance, studies on isoquinolin-5-yl-thiourea derivatives have been conducted to evaluate their tyrosinase inhibitory properties. nih.gov These studies typically involve the reaction of an aminoisoquinoline with an appropriate isothiocyanate. nih.gov The synthesis of this compound would logically follow a similar pathway, starting from 3-aminoisoquinoline. The development of synthetic methods for various substituted thioureas has been a continuous area of research, with techniques evolving to become more efficient and environmentally friendly. nih.gov
Scope and Research Focus of this compound Studies
Given the established significance of the isoquinoline and thiourea scaffolds, research on this compound is likely to be directed towards several key areas. The primary focus would be on the synthesis and characterization of the compound and its derivatives. A plausible synthetic route involves the reaction of 3-aminoisoquinoline with thiophosgene (B130339) or a suitable isothiocyanate. researchgate.net
In the realm of chemical biology , the research focus would likely be on the evaluation of its potential biological activities. Drawing parallels from other thiourea and isoquinoline derivatives, studies might investigate its efficacy as an antimicrobial, anticancer, or enzyme inhibitory agent. doaj.orgmdpi.comresearchgate.net Computational docking studies could be employed to predict its binding affinity to various biological targets. researchgate.net
In material science , the research could explore the use of this compound as a ligand for the formation of coordination polymers and metal-organic frameworks (MOFs). The nitrogen and sulfur atoms of the thiourea group, along with the nitrogen of the isoquinoline ring, provide multiple coordination sites. nih.gov Furthermore, its potential as a corrosion inhibitor for metals could be investigated, a known application for both thiourea and isoquinoline derivatives. amerigoscientific.comacs.org The photophysical properties of the compound and its metal complexes might also be a subject of study for applications in sensors or light-emitting devices. acs.org
Properties
CAS No. |
927902-45-2 |
|---|---|
Molecular Formula |
C10H9N3S |
Molecular Weight |
203.3 |
Origin of Product |
United States |
Synthetic Methodologies for Isoquinolin 3 Yl Thiourea and Its Derivatives
Direct Synthetic Routes
The most common and straightforward method for the synthesis of (isoquinolin-3-yl)thiourea and its derivatives is the direct reaction between an aminoisoquinoline and an appropriate isothiocyanate. This approach is widely utilized due to its simplicity, high yields, and the ready availability of starting materials. mdpi.commdpi.com
The fundamental reaction involves the nucleophilic addition of the amino group of an aminoisoquinoline to the electrophilic carbon atom of an isothiocyanate. This reaction typically proceeds under mild conditions and provides the desired thiourea (B124793) derivatives in good to excellent yields. mdpi.com For instance, the synthesis of N-(isoquinolin-3-ylcarbamothioyl)benzamide was achieved by reacting 3-aminoisoquinoline with benzoyl isothiocyanate. mdpi.com Similarly, a series of 1-(isoquinolin-5-yl)thiourea derivatives have been synthesized from 5-aminoisoquinoline (B16527) and various substituted isothiocyanates. tandfonline.comnih.govresearchgate.net
The general scheme for this reaction is as follows:
Scheme 1: General synthesis of (isoquinolin-yl)thiourea derivatives.
A variety of solvents can be employed for this transformation, including tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (DCM). mdpi.commdpi.com The reaction is often carried out at room temperature or with gentle heating, such as refluxing, to drive the reaction to completion. mdpi.comdcu.ie
The following table summarizes representative examples of the direct synthesis of isoquinolin-yl-thiourea derivatives:
| Starting Aminoisoquinoline | Isothiocyanate | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Aminoisoquinoline | Benzoyl isothiocyanate | N-(Isoquinolin-3-ylcarbamothioyl)benzamide | 65 | mdpi.com |
| 5-Aminoisoquinoline | 4-Methoxyphenyl isothiocyanate | 1-(Isoquinolin-5-yl)-3-(4-methoxyphenyl)thiourea | 60 | tandfonline.com |
| 5-Aminoisoquinoline | 4-Chlorophenyl isothiocyanate | 1-(4-Chlorophenyl)-3-(isoquinolin-5-yl)thiourea | Not specified | tandfonline.comnih.gov |
The yield and selectivity of the direct synthesis of (isoquinolin-yl)thiourea derivatives can be influenced by several factors, including the solvent, temperature, and the nature of the reactants. For instance, the reaction between 3-aminoisoquinoline and benzoyl isothiocyanate was effectively carried out by refluxing in THF for 2 hours, affording the product in a 65% yield after purification. mdpi.com In another example, the synthesis of various thiourea derivatives from isothiocyanates and amines was achieved in dichloromethane or tert-butanol, demonstrating the versatility of solvent choice. mdpi.com
The electronic properties of the substituents on both the aminoisoquinoline and the isothiocyanate can also affect the reaction rate and yield. Electron-donating groups on the aminoisoquinoline can enhance its nucleophilicity, potentially leading to faster reaction times. Conversely, electron-withdrawing groups on the isothiocyanate can increase the electrophilicity of the central carbon atom, also facilitating the reaction.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, have gained significant traction in organic synthesis. iau.irmdpi.comfrontiersin.org These reactions are highly efficient and align with the principles of green chemistry by minimizing waste and reducing the number of synthetic steps. frontiersin.orgscielo.org.mx
While specific examples of multicomponent reactions for the direct synthesis of this compound are not extensively reported, the principles of MCRs can be applied to generate related and more complex structures. For example, a four-component reaction involving isatin, tetrahydroisoquinoline (THIQ), primary amines, and terminal alkynes has been developed to synthesize 1-substituted-3-(2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)ureas. acs.org This demonstrates the potential of MCRs to construct complex molecules incorporating an isoquinoline (B145761) framework.
Another example is the Biginelli reaction, a well-known MCR for the synthesis of dihydropyrimidinones, which can also be adapted to produce the corresponding thiones by using a thiourea instead of a urea (B33335). scielo.org.mx This highlights the possibility of designing an MCR involving an aminoisoquinoline, an aldehyde, and a β-ketoester with a thiourea source to generate complex heterocyclic systems appended to the isoquinoline core. The Ugi and Passerini reactions are other powerful MCRs that are widely used in the synthesis of diverse compound libraries and could potentially be adapted for the synthesis of this compound derivatives. mdpi.comrsc.org
A significant advantage of multicomponent reactions is their suitability for combinatorial library synthesis. iau.irmdpi.com By systematically varying the different starting materials in an MCR, a large number of structurally diverse compounds can be rapidly synthesized. This is particularly valuable in drug discovery and medicinal chemistry for the generation of compound libraries for high-throughput screening. frontiersin.org The efficiency, atom economy, and operational simplicity of MCRs make them an attractive strategy for exploring the chemical space around the this compound scaffold. frontiersin.orgrsc.org
Catalytic Synthesis
Catalysis offers a powerful tool for the synthesis of complex molecules, often providing milder reaction conditions, higher selectivity, and improved yields compared to stoichiometric methods. Various catalytic systems have been explored for the synthesis of isoquinolines and thioureas.
While a direct catalytic synthesis of this compound is not prominently featured in the literature, related catalytic methods suggest potential pathways. For instance, gold catalysis has been employed in the synthesis of thioquinolines from thiourea derivatives through an unprecedented aromatization process. nih.gov This indicates the potential of transition metal catalysis to effect complex transformations involving thiourea moieties.
Furthermore, silver triflate has been used as a catalyst for the reaction of 2-alkynylbenzaldoximes with isothiocyanates to produce 1-aminoisoquinolines. thieme-connect.com These 1-aminoisoquinolines can then serve as precursors for the synthesis of the corresponding thioureas via direct reaction with isothiocyanates. This two-step, one-pot approach, where the first step is catalytic, represents an efficient strategy for accessing these compounds.
Thiourea derivatives themselves can also act as organocatalysts. For example, chiral thiourea catalysts have been used in enantioselective acyl-Mannich reactions of isoquinolines. researchgate.net This dual role of thioureas as both synthetic targets and catalysts highlights their importance in modern organic synthesis.
Organocatalytic Methods in Thiourea Formation
Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives for a wide range of transformations. In the context of thiourea synthesis, organocatalysts can activate substrates and facilitate bond formation through non-covalent interactions such as hydrogen bonding. While specific organocatalytic methods for the direct synthesis of this compound are not extensively documented, general principles of organocatalyzed thiourea formation can be applied. For instance, chiral thiourea-based organocatalysts are known to effectively catalyze reactions like Friedel-Crafts alkylations by activating electrophiles. mostwiedzy.pl In a related context, a photochemical organocatalytic approach has been developed for the synthesis of thioethers from aryl chlorides, utilizing a thiourea derivative as a sulfur source upon photochemical generation of aryl radicals. nih.govacs.org This suggests the potential for developing novel organocatalytic methods for the synthesis of aryl thioureas.
Metal-Catalyzed Pathways
Transition-metal catalysis provides efficient and versatile routes to C-N and C-S bond formation, which are central to the synthesis of thiourea derivatives. Palladium, copper, and cobalt complexes have been employed in related syntheses. For example, palladium-catalyzed cross-coupling reactions are a mainstay for the formation of C-N bonds in the synthesis of N-aryl compounds. researchgate.net Similarly, copper-catalyzed Ullmann-type couplings are effective for constructing C-S bonds. beilstein-journals.org A notable example is a cobalt-catalyzed one-pot, three-step reaction for the conversion of anilines to thioureas under mild, room temperature conditions. researchgate.net While a direct metal-catalyzed synthesis of this compound from 3-haloisoquinoline and a thiourea equivalent is not explicitly reported, the existing methodologies for N-arylation and C-S coupling provide a strong foundation for the development of such pathways.
Solid-Phase Synthesis Techniques
Solid-phase synthesis offers significant advantages for the preparation of compound libraries for high-throughput screening. The attachment of a substrate to a solid support simplifies purification, as excess reagents and by-products can be washed away.
Development of Resin-Supported Methodologies
The solid-phase synthesis of thioureas is a well-established technique. dtu.dk Typically, an amine-functionalized resin is reacted with an isothiocyanate to yield a resin-bound thiourea. Alternatively, a resin-bound isothiocyanate can be treated with a primary amine. For instance, resin-bound thiouronium salts have been utilized as key intermediates in the solid-phase synthesis of dihydropyrimidines. units.it Another approach involves the use of carbonyldiimidazole or thiocarbonyldiimidazole to cyclize resin-bound amines, forming cyclic ureas and thioureas. umn.edu These methodologies allow for the modular construction of diverse thiourea derivatives.
A general strategy for the solid-phase synthesis of peptide thioureas involves the use of N,N'-di-Boc-thiourea and a coupling reagent like Mukaiyama's reagent to modify N-terminal amino acids on a resin. acs.org This highlights the adaptability of solid-phase methods to various molecular scaffolds.
Application in Parallel Synthesis
The robustness of solid-phase synthesis makes it highly suitable for parallel synthesis, enabling the rapid generation of libraries of related compounds. By employing a split-and-mix strategy, a vast number of unique thiourea derivatives can be synthesized. This approach is particularly valuable in drug discovery for the optimization of lead compounds. The solid-phase synthesis of 2,4-diaminothiazoles, starting from a resin-bound thiourea, demonstrates the power of this technique in creating libraries of heterocyclic compounds. chimia.ch The ability to introduce diversity at multiple points in the synthesis by varying the building blocks allows for the exploration of a broad chemical space.
Synthetic Strategies for Substituted this compound Analogues
The biological activity of this compound can be fine-tuned by introducing substituents on either the thiourea nitrogen or the isoquinoline ring itself.
Modifications on the Isoquinoline Moiety
A primary strategy for introducing diversity into the this compound scaffold involves the synthesis and subsequent reaction of substituted 3-aminoisoquinolines. The synthesis of 3-aminoisoquinoline itself has been reported, providing a key starting material. acs.org
A direct and effective method for the synthesis of N-acyl-(isoquinolin-3-yl)thiourea derivatives involves the reaction of 3-aminoisoquinoline with a suitably substituted benzoyl isothiocyanate. For example, the reaction of 3-aminoisoquinoline with benzoyl isothiocyanate in refluxing tetrahydrofuran (THF) affords N-(isoquinolin-3-ylcarbamothioyl)benzamide in good yield. mdpi.com This reaction is versatile and allows for the introduction of a wide range of substituents on the benzoyl group, thereby enabling the synthesis of a library of analogues with modifications distal to the isoquinoline core.
| Starting Material 1 | Starting Material 2 | Product | Yield | Reference |
| 3-Aminoisoquinoline | Benzoyl isothiocyanate | N-(Isoquinolin-3-ylcarbamothioyl)benzamide | 65% | mdpi.com |
This approach provides a convergent and efficient route to a variety of substituted this compound analogues, which are valuable for structure-activity relationship (SAR) studies.
Substituent Effects on the Thiourea Moiety
The nature of the substituents on the thiourea moiety of this compound derivatives plays a pivotal role in modulating their chemical and physical properties. These effects are primarily electronic and steric in nature and can influence the molecule's conformation, hydrogen bonding capabilities, and reactivity. Research into related N-aryl thiourea compounds provides valuable insights into how these substituent effects operate.
The general synthesis of N-aryl-(isoquinolin-3-yl)thioureas involves the reaction of 3-aminoisoquinoline with a suitably substituted aryl isothiocyanate. The availability of a diverse range of aryl isothiocyanates allows for the systematic investigation of substituent effects.
Electronic Effects:
Substituents on the aryl ring attached to the thiourea nitrogen can be broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
Electron-Donating Groups (EDGs): Groups such as alkyl (e.g., -CH₃), and alkoxy (e.g., -OCH₃) increase the electron density on the thiourea's nitrogen and sulfur atoms. This enhanced electron density can increase the nucleophilicity of the sulfur atom and strengthen the hydrogen-bond donating capacity of the N-H protons. In studies of analogous N-aryl-3,4-dihydroisoquinoline carbothioamides, compounds bearing electron-donating groups on the aryl ring were found to be potent inhibitors of urease. acs.org For instance, an o-dimethyl-substituted analogue exhibited significantly higher activity than the standard, thiourea. acs.org This suggests that EDGs can enhance the biological activity of such compounds.
Electron-Withdrawing Groups (EWGs): Halogens (e.g., -F, -Cl), nitro (-NO₂), and trifluoromethyl (-CF₃) groups decrease the electron density of the thiourea moiety. This can lead to an increase in the acidity of the N-H protons, making them stronger hydrogen bond donors. rsc.org In some contexts, this enhanced hydrogen bonding capability can be beneficial for catalytic activity. rsc.org For example, a trifluoromethyl-substituted analogue at the para position showed strong inhibitory potential in the N-aryl-3,4-dihydroisoquinoline carbothioamide series. acs.org The position of the EWG is also crucial; in the same study, the para-substituted trifluoromethyl compound was more active than its ortho and meta isomers, highlighting the interplay of electronic and steric factors. acs.org
Steric Effects:
The size and position of substituents can impose steric hindrance, which affects the conformation of the thiourea moiety and its ability to interact with other molecules.
Bulky Substituents: Large groups near the thiourea linkage can restrict rotation around the C-N bonds, locking the molecule into a specific conformation. This can be advantageous if the resulting conformation is bioactive. For example, the introduction of a bulky cyclohexyl group has been shown to result in potent activity in related thiourea derivatives. acs.org
Positional Isomerism: The location of a substituent on the aryl ring (ortho, meta, or para) can have a profound impact on its effect. An ortho-substituent, for example, will exert a greater steric influence than a para-substituent. This was observed in the N-aryl-3,4-dihydroisoquinoline carbothioamide study, where the relative potencies of substituted analogues were dependent on the substituent's position. acs.org
The interplay of these electronic and steric effects allows for the rational design of this compound derivatives with tailored properties for various applications.
Detailed Research Findings:
A study on N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues, which are structurally similar to this compound derivatives, provides concrete data on substituent effects on their urease inhibitory activity. acs.org The findings are summarized in the table below and offer a valuable predictive model for the behavior of substituted (isoquinolin-3-yl)thioureas.
| Compound | Substituent on Aryl Ring | IC₅₀ (µM) | Effect Category |
|---|---|---|---|
| 1 | o-methyl | 20.4 ± 0.22 | Electron-Donating |
| 2 | o-dimethyl | 11.2 ± 0.81 | Electron-Donating |
| 4 | p-methoxy | 19.6 ± 0.54 | Electron-Donating |
| 6 | o-trifluoromethyl | 26.8 ± 0.73 | Electron-Withdrawing |
| 7 | p-trifluoromethyl | 18.5 ± 0.65 | Electron-Withdrawing |
| 8 | m-trifluoromethyl | 26.8 ± 0.88 | Electron-Withdrawing |
| 9 | cyclohexyl | 24.5 ± 0.83 | Aliphatic/Steric |
| Standard | Thiourea | 21.7 ± 0.34 | - |
The data clearly indicates that electron-donating groups, such as methyl and methoxy, can lead to potent activity, with the o-dimethyl substituted analogue being the most active. acs.org Among the electron-withdrawing trifluoromethyl derivatives, the para-substituted compound showed the highest potency, underscoring the importance of substituent placement. acs.org
Chemical Reactivity and Derivatization of Isoquinolin 3 Yl Thiourea
Cyclization Reactions
Cyclization reactions involving (isoquinolin-3-yl)thiourea are fundamental to the construction of complex heterocyclic architectures. The thiourea (B124793) portion of the molecule provides the necessary atoms to form five or six-membered rings upon reaction with appropriate bifunctional electrophiles.
The synthesis of thiazole (B1198619) rings from thiourea derivatives is a well-established transformation, most notably through the Hantzsch thiazole synthesis. nih.govrsc.org This reaction typically involves the condensation of a thiourea with an α-haloketone.
In the context of this compound, this reaction proceeds by the nucleophilic attack of the sulfur atom on the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to yield the corresponding 2-(isoquinolin-3-ylamino)thiazole derivative. Research has shown the synthesis of related structures, such as 2-(isoquinolin-3-ylamino)-N-(4-sulfamoylphenyl)acetamide, through the reaction of a corresponding chloro-acetamide intermediate with a nitrogen nucleophile. scispace.com The general Hantzsch synthesis provides a reliable route to a variety of substituted thiazoles by varying the α-haloketone reactant. nih.govup.ac.za
Table 1: Synthesis of Thiazole Derivatives via Hantzsch Reaction
| This compound Reactant | α-Haloketone | Resulting Thiazole Derivative |
|---|---|---|
| This compound | Phenacyl bromide | 2-(Isoquinolin-3-ylamino)-4-phenylthiazole |
| This compound | 3-Bromopentane-2,4-dione | 3-(2-(Isoquinolin-3-ylamino)thiazol-4-yl)pentane-2,4-dione |
This table represents potential products based on the general Hantzsch thiazole synthesis, as specific examples for this compound were not extensively detailed in the searched literature.
This compound serves as a key building block for the synthesis of pyrimidine (B1678525) analogues, particularly pyrimidine-2-thiones. These reactions often proceed via multicomponent condensation reactions, such as the Biginelli reaction. nih.gov In a typical synthesis, this compound is reacted with an aldehyde and a compound containing an active methylene (B1212753) group, like a β-diketone or β-ketoester, in the presence of an acid catalyst. longdom.orgsemanticscholar.orgscirp.orgscirp.org
The reaction mechanism involves the initial formation of an N-acyliminium ion from the aldehyde and thiourea, which then undergoes nucleophilic attack by the enolate of the active methylene compound. Subsequent cyclization and dehydration afford the dihydropyrimidine-thione. Fused pyrimidine systems, such as pyrimido[6,1-a]isoquinoline-4-thiones, can also be synthesized through related cyclization strategies. nih.gov
Table 2: Synthesis of Pyrimidine Analogues
| Aldehyde | Active Methylene Compound | Resulting Pyrimidine-thione Derivative |
|---|---|---|
| Benzaldehyde | Ethyl acetoacetate | Ethyl 6-methyl-4-phenyl-2-thioxo-1-(isoquinolin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
| 4-Chlorobenzaldehyde | Acetylacetone | 5-Acetyl-4-(4-chlorophenyl)-6-methyl-1-(isoquinolin-3-yl)-3,4-dihydropyrimidin-2(1H)-one |
This table illustrates potential products from Biginelli-type reactions involving this compound, based on general methodologies.
The thiourea moiety of this compound can be utilized to construct 1,2,4-triazole (B32235) rings. A common synthetic route involves the reaction of the thiourea derivative with an acyl hydrazide. nih.gov This process is believed to proceed through the formation of a carbodiimide (B86325) intermediate, which then undergoes a sequential addition-dehydration with the acyl hydrazide to form the triazole ring.
Another approach involves the reaction of thiourea with thiocarbohydrazide, which upon heating, can lead to the formation of 4-amino-5-thioxo-1,2,4-triazole derivatives. mdpi.com Furthermore, the synthesis of fused triazolo-isoquinolinium salts has been reported, indicating the accessibility of such ring systems from isoquinoline (B145761) precursors. researchgate.net The regioselectivity of the ring closure can be influenced by the substituents on the thiourea nitrogens. nih.gov
Table 3: Synthesis of 1,2,4-Triazole Derivatives
| Reagent | Resulting Triazole Derivative |
|---|---|
| Benzoyl hydrazide | N-(4-Phenyl-4H-1,2,4-triazol-3-yl)isoquinolin-3-amine |
| Thiocarbohydrazide | 4-Amino-3-(isoquinolin-3-ylamino)-1H-1,2,4-triazole-5(4H)-thione |
This table shows potential products based on established synthetic methods for triazoles from thioureas.
Beyond the formation of thiazoles, pyrimidines, and triazoles, the reactivity of this compound can potentially be extended to other heterocyclic annulations. Annulation refers to the building of a new ring onto an existing one. For instance, reactions leading to fused systems like imidazo[2,1-b]thiazoles rsc.org or polycyclic systems such as pyrazolo[5,1-a]isoquinolines researchgate.net often involve multistep syntheses or multicomponent reactions where thiourea or its derivatives can act as crucial synthons. However, specific examples detailing the use of this compound in these particular annulation reactions are not extensively documented in the surveyed literature.
Nucleophilic Addition Reactions
The thiourea group in this compound possesses strong nucleophilic character at both the sulfur and nitrogen atoms. This allows the molecule to readily participate in nucleophilic addition reactions with a wide range of electrophilic species.
The sulfur atom of this compound is a soft nucleophile and readily attacks soft electrophiles. A primary example is S-alkylation, which occurs upon reaction with alkyl halides to form isothiourea derivatives. This reaction is a key step in many synthetic sequences, as the resulting isothiourea can be further functionalized or used as a protecting group. Thiourea-mediated synthesis of thioethers is another example where the sulfur atom acts as the nucleophile. researchgate.net
The nitrogen atoms, being harder nucleophiles, can react with hard electrophiles such as acyl chlorides or isocyanates. nih.govnih.gov Reaction with isocyanates or isothiocyanates leads to the formation of N-substituted urea (B33335) or thiourea derivatives, respectively, effectively elongating the side chain. These reactions highlight the dual nucleophilicity of the thiourea moiety and provide pathways to a diverse range of derivatives.
Table 4: Nucleophilic Addition Reactions of this compound
| Electrophilic Species | Site of Attack | Product Type | Example Product |
|---|---|---|---|
| Methyl iodide | Sulfur | S-Alkyl isothiourea | 2-Methyl-1-(isoquinolin-3-yl)isothiourea |
| Benzoyl chloride | Nitrogen | N-Acyl thiourea | N-(Isoquinolin-3-ylcarbamothioyl)benzamide |
| Phenyl isocyanate | Nitrogen | N-Carbamoyl thiourea | 1-(Isoquinolin-3-ylcarbamothioyl)-3-phenylurea |
Mechanistic Investigations of Addition Pathways
The this compound molecule possesses several sites susceptible to addition reactions. The thiourea group, with its nucleophilic sulfur and nitrogen atoms, can react with various electrophiles. Concurrently, the isoquinoline ring, particularly after activation, can undergo nucleophilic addition.
Mechanistic studies on the addition pathways of this compound itself are not extensively documented in dedicated literature. However, plausible mechanisms can be inferred from the well-established reactivity of related thiourea derivatives and isoquinoline systems.
One potential addition pathway involves the S-alkylation of the thiourea moiety. The sulfur atom, being a soft nucleophile, readily attacks alkyl halides or other electrophilic carbon centers. This reaction proceeds through a classic SN2 mechanism to form an isothiouronium salt. The formation of this intermediate is a key step in many thiourea-mediated transformations.
Another significant addition pathway is the intramolecular cyclization that can occur under specific conditions. For instance, if a suitable electrophilic center is present or can be generated on a side chain attached to the thiourea or the isoquinoline ring, an intramolecular nucleophilic attack by either the sulfur or a nitrogen atom of the thiourea group can lead to the formation of new heterocyclic rings. These cyclization reactions are often key steps in the synthesis of complex fused heterocyclic systems. For example, the reaction of thiourea derivatives with compounds like monochloroacetic acid or diethyl oxalate (B1200264) can lead to the formation of thiazolidinone or related heterocyclic structures researchgate.net. While not specific to the isoquinolin-3-yl derivative, these reactions illustrate a general and important addition-cyclization pathway for thioureas.
Furthermore, the isoquinoline nitrogen can be activated by N-acylation, which significantly enhances the electrophilicity of the C-1 position of the isoquinoline ring. This activation allows for a subsequent nucleophilic attack, a process central to reactions like the Reissert reaction. In the context of this compound, while the thiourea moiety is not the typical nucleophile in a classical Reissert reaction, its presence could influence the reactivity or participate in subsequent transformations. Thiourea-based organocatalysts have been shown to facilitate such dearomatization reactions of isoquinolines through anion-binding catalysis, where the thiourea interacts with the counter-ion of the N-acylisoquinolinium intermediate, guiding the stereochemical outcome of the nucleophilic addition beilstein-journals.orgresearchgate.netrsc.org.
Thiourea-Mediated Transformations
The thiourea group in this compound is not merely a passive substituent; it can actively mediate a range of chemical transformations, most notably in the formation of sulfur-containing compounds where it acts as a sulfur source.
Regioselective Synthesis of Thioethers
A well-established method for the synthesis of thioethers from halo-heterocycles using thiourea provides a blueprint for this transformation researchgate.net. In a related synthesis starting from 1-chloro-3-substituted-isoquinolines, thiourea is used to introduce the sulfur functionality. This reaction proceeds through the formation of an S-(isoquinolin-yl)isothiouronium salt, which is then hydrolyzed under basic conditions to yield the corresponding thiol. This thiol, being highly reactive, can then be alkylated in situ or in a separate step to afford the desired thioether.
A plausible reaction sequence for the synthesis of thioethers starting from this compound would first involve the hydrolysis of the thiourea to generate isoquinoline-3-thiol. This hydrolysis can be achieved under basic or acidic conditions. The resulting thiol is a potent nucleophile and can readily participate in nucleophilic substitution reactions with alkyl halides or other electrophiles to regioselectively form S-alkylated products (thioethers).
The regioselectivity of this process is high, as the sulfur atom is directly attached to the C-3 position of the isoquinoline ring, ensuring that the resulting thioethers are exclusively 3-substituted isoquinolin-3-yl thioethers. The reaction conditions can be tuned to favor the formation of either symmetrical or unsymmetrical thioethers. For symmetrical thioethers, the in-situ generated thiol can react with a suitable precursor, sometimes even with the starting halo-isoquinoline in related syntheses researchgate.net. For unsymmetrical thioethers, the thiol is generated and then reacted with a different electrophile.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| Isoquinoline-3-thiol | Alkyl Halide (R-X) | (Isoquinolin-3-yl)(alkyl)sulfane | Nucleophilic Substitution |
| Isoquinoline-3-thiol | Aryl Halide (Ar-X) | (Isoquinolin-3-yl)(aryl)sulfane | Cross-Coupling Reaction |
Role as a Sulfur Surrogate in Organic Synthesis
The utility of this compound extends to its role as a sulfur surrogate, providing a stable and manageable source of the isoquinoline-3-thio moiety for incorporation into more complex molecular architectures. Thiourea and its derivatives are widely recognized as effective sulfur surrogates in the synthesis of various organosulfur compounds, including thiols, thioethers, and disulfides researchgate.net.
The primary transformation that underscores its role as a sulfur surrogate is its conversion to isoquinoline-3-thiol. Thiols are valuable intermediates in organic synthesis but are often prone to oxidation, especially to disulfides, and can be malodorous. By employing this compound, a stable, solid precursor, the transient and reactive isoquinoline-3-thiol can be generated in situ for immediate use in subsequent reactions.
| Sulfur Surrogate | Target Functional Group | Transformation |
| This compound | Isoquinoline-3-thiol | Hydrolysis |
| This compound | (Isoquinolin-3-yl) thioether | Hydrolysis followed by Alkylation |
| This compound | Di(isoquinolin-3-yl)disulfane | Hydrolysis followed by Oxidation |
Structural Elucidation and Conformational Analysis of Isoquinolin 3 Yl Thiourea
Spectroscopic Characterization
Spectroscopic methodologies are pivotal in confirming the identity and elucidating the structural features of (isoquinolin-3-yl)thiourea. Nuclear magnetic resonance (NMR) spectroscopy provides insight into the chemical environment of hydrogen and carbon atoms, while Fourier-transform infrared (FT-IR) spectroscopy identifies the functional groups present. Mass spectrometry is employed to determine the molecular weight and fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
¹H NMR spectroscopy for this compound, conducted in DMSO-d₆, presents several key signals that confirm its structure. nih.gov The protons of the thiourea (B124793) group appear as singlets at δ 10.60 and 10.25 ppm. nih.gov The protons of the isoquinoline (B145761) ring are observed at δ 9.13 (s, 1H), 8.72 (s, 1H), 8.07 (d, J = 8.24 Hz, 1H), and 7.81 (d) ppm. nih.gov
¹H NMR Spectral Data of this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment | Reference |
| 10.60 | s | - | 1H | NH | nih.gov |
| 10.25 | s | - | 1H | NH | nih.gov |
| 9.13 | s | - | 1H | Isoquinoline H | nih.gov |
| 8.72 | s | - | 1H | Isoquinoline H | nih.gov |
| 8.07 | d | 8.24 | 1H | Isoquinoline H | nih.gov |
| 7.81 | d | - | 1H | Isoquinoline H | nih.gov |
Fourier-Transform Infrared (FT-IR) Spectroscopy
While a specific, detailed FT-IR spectrum for this compound is not available in the surveyed literature, the expected characteristic absorption bands can be inferred from data on analogous compounds. Thiourea derivatives typically exhibit N-H stretching vibrations in the range of 3100-3450 cm⁻¹. vassar.edunih.govptfarm.pl The C=S (thione) stretching vibration is a key indicator and is generally observed in the region of 1005–1271 cm⁻¹. vassar.eduptfarm.pl The presence of the isoquinoline ring would be confirmed by C-H aromatic stretching and C=C and C=N ring stretching vibrations.
Expected FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Reference |
| N-H stretching | 3100 - 3450 | vassar.edunih.govptfarm.pl |
| C-H aromatic stretching | ~3000 - 3100 | General |
| C=C and C=N ring stretching | ~1450 - 1650 | General |
| C=S stretching | 1005 - 1271 | vassar.eduptfarm.pl |
Mass Spectrometry (e.g., ESI-MS)
Specific electrospray ionization mass spectrometry (ESI-MS) data, including the molecular ion peak and detailed fragmentation pattern for this compound, is not extensively detailed in the available scientific literature. For related, more complex isoquinoline thiourea derivatives, ESI-MS has been used to confirm the molecular mass. nih.govacs.org For this compound, the expected exact mass would be calculated based on its chemical formula, C₁₀H₉N₃S.
Crystallographic Characterization
Crystallographic analysis, particularly single-crystal X-ray diffraction, is the gold standard for the unambiguous determination of the three-dimensional molecular structure in the solid state.
Single Crystal X-ray Diffraction Analysis
Determination of Crystal Systems and Space Groups
Without single-crystal X-ray diffraction data, the crystal system and space group for this compound remain undetermined. This information is fundamental to understanding the packing of the molecules in the crystal lattice and the nature of intermolecular interactions.
Conformational Studies
Impact of Substituents on Molecular Conformation
Research on substituted thioureas has demonstrated that the thiourea backbone itself can adopt various conformations, most notably syn and anti arrangements of the substituents relative to the C=S bond. The stability of these conformers is dictated by the steric bulk and electronic properties of the groups attached to the nitrogen atoms. rsc.org In the case of N-aroyl-N'-substituted thioureas, intramolecular hydrogen bonds often play a crucial role in stabilizing a specific conformation, typically forming a six-membered pseudo-ring. rsc.org
For example, in a series of 1-(isoquinolin-5-yl)-3-phenylurea/thiourea derivatives, substituents on the phenyl ring were shown to modulate biological activity, which is intrinsically linked to molecular conformation and electronic properties. tandfonline.comnih.gov Electron-donating groups (like methoxy) and electron-withdrawing groups (like halogens) modify the electron density across the molecule, which can affect intermolecular interactions and binding to biological targets. tandfonline.com Studies on other heterocyclic thioureas show that moving a substituent, such as a hydroxyl group, from a meta to a para position on an attached phenyl ring can dramatically alter the compound's activity, reflecting a change in its conformational preference or interaction profile. nih.gov
The table below summarizes findings on how different substituents affect the properties of related isoquinoline thiourea and sulphonyl thiourea compounds, illustrating the general principles that would apply to this compound derivatives.
| Compound/Substituent Class | Substituent Example | Observed Effect | Reference |
| 1-(isoquinolin-5-yl)-3-arylthiourea | 4-chlorophenyl | Found to be the most active tyrosinase inhibitor in its series, suggesting an optimal electronic and conformational arrangement for binding. | tandfonline.comnih.gov |
| 1-(isoquinolin-5-yl)-3-arylthiourea | 4-methoxyphenyl | Exhibited lower inhibitory activity compared to the 4-chloro derivative, indicating the influence of electron-donating groups. | tandfonline.com |
| Substituted sulphonyl thioureas | 3-hydroxyl vs. 4-hydroxyl on phenyl ring | Moving the hydroxyl group from the meta (3) to the para (4) position dramatically reduced inhibitory activity against carbonic anhydrase IX. | nih.gov |
| Substituted sulphonyl thioureas | Halogen groups (F, Cl, Br) | Generally provided lower inhibitory activity compared to hydroxyl-substituted compounds. | nih.gov |
Thione-Thiol Tautomerism and Its Structural Implications
Like other compounds containing a thioamide moiety (–NH–C(=S)–), this compound can theoretically exist in two tautomeric forms: the thione form and the thiol form. This equilibrium, known as thione-thiol tautomerism, involves the migration of a proton from a nitrogen atom to the sulfur atom.
Thione Form: this compound Thiol Form: (1Z)-N'-(isoquinolin-3-yl)carbamimidothioic acid or (isoquinolin-3-yl)isothiourea
The structural implications of this tautomerism are significant. The dominant thione form features a carbon-sulfur double bond (C=S) and two carbon-nitrogen single bonds. In contrast, the thiol form contains a carbon-sulfur single bond (C–SH) and a carbon-nitrogen double bond (C=N), transforming the moiety into an isothiourea group. This shift fundamentally alters bond lengths, bond angles, and the electronic distribution within the molecule.
Overwhelming evidence from spectroscopic and computational studies on thiourea and related heterocyclic thiones indicates that the thione form is vastly more stable and, therefore, the predominant tautomer under normal conditions. rsc.orgresearcher.life For thiourea itself, the thiol tautomer is calculated to be substantially higher in energy by approximately 62.5 kJ/mol. rsc.org The equilibrium is heavily skewed towards the thione form, particularly in polar solvents and the solid state. researcher.life The dominance of the thione form in similar systems is often attributed to a combination of electronic effects and solvation energies. scispace.com
The interconversion between the two tautomers involves crossing a high potential energy barrier, making the spontaneous transformation very slow at low temperatures. rsc.org Research on thiourea isolated in low-temperature matrices has shown that the less stable thiol form can be generated photochemically, but it will slowly convert back to the more stable thione form, a process that can occur via hydrogen-atom tunneling even at temperatures as low as 3.5 K. rsc.org
The two tautomers can be distinguished using spectroscopic methods:
Infrared (IR) Spectroscopy: Quantum chemical calculations on related N,N'-dimethylthiourea have identified characteristic absorption bands. The thione form is indicated by a band around 1586-1607 cm⁻¹, while the thiol form would show an intense band at a higher frequency, around 1707-1714 cm⁻¹. researchgate.net
UV-Vis Spectroscopy: The electronic transitions differ between the two forms. Studies on various thiones show that factors like solvent polarity can shift the apparent equilibrium, with nonpolar solvents slightly favoring the thiol form, although the thione tautomer almost always predominates in aqueous solutions. researcher.life
For this compound, it can be confidently concluded that it exists almost exclusively in the thione form in most chemical and biological environments. The structural analyses and chemical behavior of this compound should, therefore, be interpreted based on the properties of the thione tautomer.
Computational and Theoretical Investigations of Isoquinolin 3 Yl Thiourea
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules and their interactions. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into the conformational flexibility, dynamics, and the influence of the surrounding environment on molecular behavior.
Conformational Flexibility and Dynamics
MD simulations can be employed to explore the accessible conformations of (isoquinolin-3-yl)thiourea over time. These simulations would likely reveal the preferred dihedral angles and the energy barriers between different conformational states. For instance, studies on similar thiourea (B124793) derivatives have shown that the thiourea moiety can exist in trans-cis and cis-trans conformations, often stabilized by intramolecular hydrogen bonds. akademisains.gov.my In the case of this compound, an intramolecular hydrogen bond could potentially form between a hydrogen atom of the amino group and the nitrogen atom of the isoquinoline (B145761) ring, influencing its conformational preference.
The number of rotatable bonds in a molecule is a key factor affecting its conformational flexibility and, consequently, its pharmacokinetic properties and interaction with target proteins. frontiersin.org MD simulations can quantify this flexibility by calculating parameters such as the root-mean-square deviation (RMSD) of the ligand over the simulation time. A stable RMSD would suggest that the molecule maintains a relatively rigid conformation, while significant fluctuations would indicate higher flexibility. mdpi.com For thiourea derivatives, stable complex formation with target proteins is often associated with a stable ligand RMSD during simulations. mdpi.com
Solvent Effects on Molecular Behavior
The solvent environment can have a profound impact on the behavior of a solute molecule. MD simulations are particularly well-suited to investigate these solvent effects at a molecular level. For this compound, the polarity and hydrogen-bonding capabilities of the solvent would be expected to influence its conformation and intermolecular interactions.
Studies on thiourea and its derivatives have shown that solvent polarity and hydrogen bonding can significantly affect the nitrogen NMR shieldings, indicating changes in the electronic structure and delocalization of the nitrogen lone-pair electrons. uw.edu.pl An increase in solvent polarity and hydrogen bonding interactions generally leads to a deshielding of the nitrogen nuclei. uw.edu.pl MD simulations can provide a dynamic picture of how solvent molecules, such as water or dimethyl sulfoxide (B87167) (DMSO), arrange themselves around the this compound molecule. These simulations can reveal the formation and lifetime of hydrogen bonds between the solute and solvent molecules, which in turn can stabilize certain conformations of the molecule.
For example, in a polar protic solvent like methanol, the amino and thiocarbonyl groups of this compound would be expected to form hydrogen bonds with the solvent molecules. These interactions would compete with any intramolecular hydrogen bonds and could lead to a different conformational equilibrium compared to a nonpolar solvent. The effect of different solvents on the properties of thiourea derivatives has been a subject of interest in various studies. rsc.org
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. By partitioning the crystal space into regions where the electron density of a pro-molecule dominates over the sum of electron densities of all other molecules, it provides a unique surface for each molecule within the crystal.
Quantification of Intermolecular Interactions in Crystal Structures
The Hirshfeld surface can be mapped with various properties, such as dnorm, which combines the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms. This mapping allows for the identification and quantification of different types of intermolecular contacts. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, while blue regions represent weaker or longer contacts.
For a molecule like this compound, Hirshfeld surface analysis would be instrumental in understanding the forces that govern its crystal packing. Based on studies of other thiourea derivatives, it is expected that a variety of intermolecular interactions would be present. akademisains.gov.mynih.govnih.gov These would likely include:
N–H···S hydrogen bonds: A common feature in the crystal packing of thiourea compounds, often forming dimeric structures. akademisains.gov.my
N–H···N hydrogen bonds: Possible interactions involving the isoquinoline nitrogen.
π–π stacking interactions: Interactions between the aromatic rings of the isoquinoline moieties of adjacent molecules. nih.gov
A hypothetical breakdown of intermolecular contacts for this compound, based on analyses of related structures, is presented in the table below.
| Intermolecular Contact | Hypothetical Percentage Contribution |
| H···H | 40-50% |
| C···H/H···C | 20-30% |
| S···H/H···S | 10-15% |
| N···H/H···N | 5-10% |
| C···C (π-π stacking) | 3-5% |
| Other | < 5% |
This table is a hypothetical representation based on typical values observed for similar organic molecules and is not based on experimental data for this compound.
Visual Representation of Crystal Packing Contributions
The Hirshfeld surface and its associated 2D fingerprint plots provide a powerful visual means to understand crystal packing. The dnorm surface offers a quick identification of the key interaction points on the molecular surface. The shape index and curvedness are other properties that can be mapped onto the Hirshfeld surface to highlight features like π–π stacking, which appear as characteristic red and blue triangles.
The 2D fingerprint plots provide a more detailed and quantitative picture. The distinct spikes and wings on these plots correspond to specific types of intermolecular contacts. For example, the sharp spikes at the bottom of the plot typically represent strong hydrogen bonds like N–H···S, while the more diffuse wings can indicate weaker C–H···π or van der Waals interactions.
By decomposing the fingerprint plot into contributions from different atom pairs (e.g., H···H, C···H, S···H), one can generate separate plots for each interaction type, allowing for a clear and quantitative assessment of their relative importance in the crystal structure. This visual and quantitative analysis is crucial for understanding the structure-property relationships of crystalline materials. nih.gov
Coordination Chemistry of Isoquinolin 3 Yl Thiourea
Ligand Properties of (Isoquinolin-3-yl)thiourea
The coordination behavior of this compound is dictated by the electronic and steric characteristics of its constituent functional groups: the isoquinoline (B145761) ring and the thiourea (B124793) unit.
Identification of Hard and Soft Donor Sites
According to the principles of Hard and Soft Acid-Base (HSAB) theory, the donor atoms within the this compound ligand can be classified based on their polarizability.
Soft Donor Site: The sulfur atom of the thiourea group is considered a soft donor site. Its large size and diffuse electron cloud make it highly polarizable and thus favorable for coordinating with soft metal ions.
Hard Donor Sites: The nitrogen atoms of the thiourea moiety and the nitrogen atom of the isoquinoline ring are considered hard donor sites. These atoms are less polarizable and prefer to coordinate with hard metal ions.
This dual-donor nature allows this compound to act as a versatile ligand, potentially bridging different metal centers or exhibiting varied coordination modes depending on the nature of the metal ion.
Table 1: Potential Donor Sites in this compound and their HSAB Classification
| Donor Atom | Functional Group | HSAB Classification |
| Sulfur (S) | Thiourea | Soft |
| Nitrogen (N) | Thiourea (-NH) | Hard |
| Nitrogen (N) | Thiourea (-NH2) | Hard |
| Nitrogen (N) | Isoquinoline | Hard |
Influence of Substituents on Chelation Properties
The chelation properties of this compound can be significantly modulated by the introduction of substituents on either the isoquinoline ring or the thiourea nitrogen atoms.
Electron-donating groups on the isoquinoline ring would increase the electron density on the isoquinoline nitrogen, enhancing its basicity and coordination ability. Conversely, electron-withdrawing groups would decrease its basicity. The steric bulk of substituents near the coordinating nitrogen atom can also influence the stability and geometry of the resulting metal complex.
For the thiourea moiety, N-alkylation or N-arylation can influence the electronic properties of both the sulfur and nitrogen donor atoms. Such substitutions can also introduce steric constraints that favor specific coordination geometries. For instance, bulky substituents might hinder the formation of certain polymeric structures, favoring the formation of discrete mononuclear or dinuclear complexes. Theoretical studies on substituted thioureas have shown that both the electronic nature and the position of substituents can fine-tune the metal-ligand interaction and the stability of the resulting complexes. acs.org
Synthesis of Metal Complexes
The synthesis of metal complexes with this compound can be achieved through various standard methods of coordination chemistry.
Complexation with Transition Metals (e.g., Cu, Co, Ni, Pt, Pd, Ru, Zn, Cr, Ag, Fe)
The reaction of this compound with salts of transition metals in a suitable solvent is the most common approach for the synthesis of its complexes. The choice of solvent is crucial and often depends on the solubility of both the ligand and the metal salt. Common solvents include ethanol, methanol, acetonitrile, and dimethylformamide (DMF).
The coordination mode of the ligand is expected to vary depending on the metal ion. Soft metals like Ag(I), Pd(II), and Pt(II) are anticipated to coordinate preferentially through the soft sulfur atom. Harder metal ions such as Cr(III) and Fe(III) might favor coordination with the hard nitrogen atoms. Borderline metals like Cu(II), Co(II), Ni(II), and Zn(II) could potentially coordinate to either sulfur or nitrogen, or even exhibit bidentate chelation involving both a nitrogen and the sulfur atom.
For instance, the synthesis of copper(II) complexes with structurally related 1-(isoquinolin-3-yl)heteroalkyl-2-ones has been successfully achieved by reacting the ligand with copper(II) chloride dihydrate in DMF. cdnsciencepub.commdpi.com A similar approach could be employed for this compound. The synthesis of gold and silver complexes with N-substituted thioureas has also been reported, typically involving the reaction of the thiourea ligand with a suitable metal precursor in an organic solvent. researchgate.netmdpi.com
Stoichiometry and Stability of Metal-Thiourea Adducts
The stoichiometry of the resulting metal complexes can vary, with common ratios of metal to ligand being 1:1, 1:2, 1:3, and 1:4. The preferred stoichiometry is influenced by the coordination number of the metal ion, the charge of the metal, and the steric bulk of the ligand. For example, Ni(II) has been shown to form complexes with various thiourea derivatives in different geometries and stoichiometries, including tetrahedral, square planar, and octahedral complexes. cdnsciencepub.com
The stability of metal-thiourea adducts is governed by several factors. A key factor is the strength of the metal-ligand bond, which, according to HSAB theory, is maximized when soft metals bind to the soft sulfur atom and hard metals bind to the hard nitrogen atoms. The chelate effect also plays a significant role; if this compound acts as a bidentate ligand, forming a chelate ring with the metal center, the resulting complex will exhibit enhanced thermodynamic stability. The Irving-Williams series, which predicts the relative stabilities of complexes of divalent first-row transition metals, can also be applied, suggesting a stability order of Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). asianpubs.org
Table 2: Expected Stoichiometries and Geometries for Metal Complexes of this compound
| Metal Ion | Likely Stoichiometry (M:L) | Probable Geometry |
| Cu(II) | 1:1, 1:2 | Square Planar, Distorted Octahedral |
| Co(II) | 1:2, 1:3 | Tetrahedral, Octahedral |
| Ni(II) | 1:2, 1:4, 1:6 | Square Planar, Tetrahedral, Octahedral. cdnsciencepub.com |
| Pt(II) | 1:2, 1:4 | Square Planar |
| Pd(II) | 1:2, 1:4 | Square Planar |
| Ru(II/III) | 1:2, 1:3 | Octahedral |
| Zn(II) | 1:2, 1:4 | Tetrahedral |
| Cr(III) | 1:3, 1:6 | Octahedral |
| Ag(I) | 1:1, 1:2, 1:3, 1:4 | Linear, Trigonal Planar, Tetrahedral |
| Fe(II/III) | 1:2, 1:3 | Octahedral |
Structural Characterization of Coordination Compounds
The definitive elucidation of the structure of this compound metal complexes requires a combination of spectroscopic and crystallographic techniques.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the thiourea ligand. The C=S stretching vibration in the free ligand is expected to shift upon coordination. A shift to a lower frequency is indicative of coordination through the sulfur atom, as the C=S bond order decreases. Conversely, a shift to a higher frequency for the C-N stretching vibration suggests coordination through the nitrogen atom. The N-H stretching vibrations can also provide information about the involvement of the thiourea nitrogens in coordination or hydrogen bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes. The chemical shifts of the protons and carbons in the vicinity of the coordination site will be affected upon complexation. For paramagnetic complexes, NMR can still provide useful information, although the signals will be significantly shifted and broadened. cdnsciencepub.com
Table 3: Key Spectroscopic and Crystallographic Data for Characterization
| Technique | Information Provided | Expected Observations for S-Coordination | Expected Observations for N-Coordination |
| IR Spectroscopy | Identification of donor atoms | Decrease in ν(C=S), increase in ν(C-N) | Shift in ν(N-H) and isoquinoline ring vibrations |
| ¹H NMR Spectroscopy | Ligand conformation and binding site | Downfield shift of protons near S | Downfield shift of isoquinoline and NH protons |
| ¹³C NMR Spectroscopy | Ligand conformation and binding site | Downfield shift of C=S carbon | Downfield shift of carbons near N atoms |
| X-ray Crystallography | Precise 3D structure | M-S bond length, coordination geometry | M-N bond length, chelate ring formation |
Spectroscopic Analysis of Metal-Ligand Interactions
Should metal complexes of this compound be synthesized, their spectroscopic analysis would be crucial for elucidating the nature of the metal-ligand interactions.
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=S and N-H bonds in the thiourea moiety, as well as the C=N and C-H bonds of the isoquinoline ring upon complexation, would provide direct evidence of coordination. A shift in the ν(C=S) band to a lower frequency and changes in the ν(N-H) bands would suggest the involvement of the sulfur and/or nitrogen atoms of the thiourea group in bonding to the metal center.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be invaluable for characterizing the ligand and its complexes in solution. Shifts in the proton and carbon signals of the isoquinoline and thiourea fragments upon coordination would indicate the points of attachment to the metal ion.
UV-Visible (UV-Vis) Spectroscopy: Electronic spectra would provide insights into the electronic transitions within the ligand and the d-d transitions of the metal ion in the complex. The appearance of new charge-transfer bands could also be observed, providing further evidence of complex formation.
A systematic study of a series of metal complexes would be necessary to establish clear spectroscopic trends.
Single Crystal X-ray Diffraction of Metal Complexes
The definitive method for determining the solid-state structure of any this compound metal complexes would be single crystal X-ray diffraction. This technique would provide precise information on:
The coordination number and geometry of the metal center.
The bond lengths and angles between the metal and the ligand donor atoms.
Without experimental data, it is not possible to present a table of crystallographic information.
Elucidation of Coordination Geometries and Modes (e.g., Bidentate, Bridging)
Based on the known coordination chemistry of related thiourea and isoquinoline ligands, this compound could potentially exhibit a variety of coordination modes:
Monodentate: Coordination could occur through the sulfur atom of the thiourea group, which is a common mode for simple thiourea ligands. Alternatively, coordination through the isoquinoline nitrogen is also possible.
Bidentate: The ligand could act as a bidentate chelating agent, coordinating through the isoquinoline nitrogen and the sulfur atom (N,S-coordination) or through one of the thiourea nitrogen atoms and the sulfur atom (N,S-coordination). The formation of a stable five- or six-membered chelate ring would favor this mode.
Bridging: The thiourea moiety could bridge two metal centers, with the sulfur atom coordinating to both. The isoquinoline nitrogen could also be involved in forming polynuclear structures.
The actual coordination behavior would need to be determined experimentally for each specific metal complex.
Catalytic Applications of this compound Metal Complexes
Thiourea derivatives and their metal complexes are known to be active catalysts in a variety of organic transformations. While no catalytic applications have been reported specifically for this compound complexes, one can speculate on their potential based on existing literature for related compounds.
Homogeneous and Heterogeneous Catalysis
Homogeneous Catalysis: Soluble metal complexes of this compound could be investigated as catalysts in various solution-phase reactions. The electronic and steric properties of the ligand could be tuned by modifying the isoquinoline or thiourea fragments to influence the catalytic activity and selectivity.
Heterogeneous Catalysis: The ligand or its metal complexes could be immobilized on solid supports, such as silica (B1680970) or polymers, to create heterogeneous catalysts. This would offer advantages in terms of catalyst separation and recycling.
Role in Specific Organic Transformations
Drawing from the known catalytic activity of other thiourea-based metal complexes, potential areas of investigation for this compound complexes could include:
Cross-coupling reactions: Palladium or nickel complexes could be explored for their efficacy in C-C and C-N bond-forming reactions.
Hydrogenation and transfer hydrogenation reactions: Ruthenium or rhodium complexes might exhibit catalytic activity in the reduction of various functional groups.
Oxidation reactions: Manganese, iron, or copper complexes could be studied as catalysts for selective oxidation processes.
To date, no specific research has been published detailing the catalytic use of this compound metal complexes in these or any other organic transformations.
Biological Activity Research of Isoquinolin 3 Yl Thiourea in Vitro and Mechanistic Studies
Enzyme Inhibition Studies
Comprehensive searches for the enzyme inhibitory properties of (isoquinolin-3-yl)thiourea have yielded no specific experimental data. The following subsections detail the absence of information for each specified enzyme target.
Tyrosinase Inhibitory Activity
There are no available studies reporting the tyrosinase inhibitory activity of this compound. Research on related compounds, such as 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea, has shown competitive inhibition of tyrosinase, suggesting that the isoquinoline-thiourea scaffold has potential for tyrosinase inhibition. tandfonline.comnih.gov However, the specific inhibitory profile of the 3-yl isomer remains uninvestigated.
No data on the inhibition kinetics of this compound against tyrosinase are documented in the scientific literature.
Due to the absence of studies on this compound and its analogues with systematic structural modifications, no structure-activity relationships for tyrosinase inhibition can be established for this specific compound.
Mechanistic studies, including molecular docking or crystallographic analysis, to elucidate the binding mode of this compound with tyrosinase have not been reported.
Inhibition of Other Enzymes (e.g., Cholinesterase, Urease, HIV Protease, Thymidine (B127349) Phosphorylase)
A thorough review of the literature reveals no specific data on the inhibitory activity of this compound against cholinesterase, urease, HIV protease, or thymidine phosphorylase. While the broader classes of isoquinolines and thioureas have been investigated for their effects on these enzymes, the specific contribution of the this compound structure is unknown.
Antimicrobial Activities
There is a lack of published research on the antimicrobial properties of this compound. Studies on other isoquinoline (B145761) derivatives have shown a range of antimicrobial activities, but these findings cannot be directly extrapolated to the 3-yl thiourea (B124793) derivative. nih.govresearchgate.net
Antibacterial Efficacy (In Vitro Assays)
Extensive searches of scientific literature did not yield specific studies on the in vitro antibacterial efficacy of this compound. While the broader classes of thiourea and isoquinoline derivatives have been investigated for their antibacterial properties, dedicated research on this specific isomer is not currently available. nih.govresearchgate.net Thiourea derivatives are known to interact with bacterial membrane components, and isoquinoline alkaloids have also demonstrated antimicrobial potential. nih.govrsc.org However, without specific experimental data for this compound, its activity against bacterial pathogens remains uncharacterized.
Antifungal Properties (In Vitro Assays)
There is currently no specific research available on the in vitro antifungal properties of this compound. The antifungal potential of various thiourea and isoquinoline derivatives has been a subject of interest in medicinal chemistry. nih.govresearchgate.net Studies on other thiourea-containing compounds have shown activity against various fungal strains, but these findings cannot be directly attributed to this compound without dedicated experimental validation. nih.govkoreascience.kr
Antioxidant Potential
Free Radical Scavenging Activities (In Vitro Models)
No specific studies evaluating the free radical scavenging activities of this compound using in vitro models such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay were found in the reviewed literature. The antioxidant potential of thiourea derivatives is generally attributed to their ability to donate a hydrogen atom from the N-H groups to free radicals. researchgate.nethueuni.edu.vn While various thiourea compounds have been assessed for their antioxidant capacity, specific data for the 3-isoquinoline isomer is absent. researchgate.nethueuni.edu.vn
Evaluation of Reducing Power
Information regarding the evaluation of the reducing power of this compound is not available in the current body of scientific literature. Assays that determine the reducing power of a compound, such as the ferric reducing antioxidant power (FRAP) assay, are crucial for understanding its antioxidant mechanism. However, such studies have not been reported for this specific molecule.
Anticancer Research (In Vitro Cellular Studies)
Investigation of Molecular Pathways Affected in Cancer Cells
Research into the specific molecular pathways affected by this compound in cancer cells is an area that requires further investigation. While derivatives of thiourea and isoquinoline have been noted for their anticancer properties by targeting various pathways, specific data on this compound is not extensively available in the current body of scientific literature. researchgate.netnih.gov Generally, thiourea-containing compounds have been explored for their potential to inhibit enzymes crucial for cancer cell proliferation, such as protein tyrosine kinases and topoisomerases. researchgate.net Similarly, isoquinoline derivatives have been shown to impact cell proliferation and apoptosis through various signaling pathways. plos.org However, without direct studies on this compound, the specific molecular targets and pathways it may modulate in cancer cells remain to be elucidated.
Mechanistic Studies of Apoptosis Induction and Cell Proliferation Inhibition
The precise mechanisms by which this compound may induce apoptosis or inhibit cell proliferation have not been specifically detailed in published research. Mechanistic studies on related compounds offer some general insights. For instance, certain isoquinoline derivatives have been found to induce apoptosis and inhibit tumor cell proliferation. nih.gov Some isoquinolinone derivatives have been shown to arrest the cell cycle at the G2 phase and trigger apoptosis through the regulation of proteins like bax and bcl-2, and activation of caspases. plos.org Thiourea derivatives have also demonstrated the ability to induce apoptosis in cancer cells. nih.govnih.gov However, it is important to emphasize that these findings are for related but structurally distinct compounds, and dedicated mechanistic studies are required to determine if this compound acts through similar or different pathways.
Advanced Applications of Isoquinolin 3 Yl Thiourea in Chemical Sciences
Chemosensor Development
The development of chemosensors, molecules designed for the selective and sensitive detection of specific chemical species, is a critical area of analytical chemistry. Derivatives of isoquinoline (B145761) and quinoline appended with thiourea (B124793) or similar chelating groups have proven to be excellent platforms for creating fluorescent and colorimetric sensors for a variety of metal ions. The nitrogen atom of the isoquinoline ring and the sulfur and nitrogen atoms of the thiourea group can act in concert as effective binding sites for metal cations.
Design and Synthesis of Fluorescent Chemosensors for Metal Ions
The rational design of chemosensors based on the isoquinoline framework involves coupling the isoquinoline fluorophore (the light-emitting part) to a receptor unit (the ion-binding part), which often contains a thiourea or analogous functional group. The synthesis is typically a straightforward condensation reaction.
For instance, while direct examples for (isoquinolin-3-yl)thiourea are not extensively documented in the context of chemosensors, closely related structures demonstrate the principle. A highly selective and sensitive "turn-on" fluorescent sensor for Aluminum (Al³⁺), N'-(2-hydroxybenzylidene)isoquinoline-3-carbohydrazide (HL), was synthesized through a simple condensation reaction. nih.gov This Schiff base, featuring an isoquinoline-3-yl group, demonstrates how this scaffold can be effectively utilized. nih.gov
Similarly, quinoline-based thiosemicarbazones, which are structurally analogous, are prepared in a single step by the condensation of a quinoline aldehyde with a substituted thiosemicarbazide. nih.gov This synthetic ease allows for the creation of a library of sensors with tailored properties for detecting various ions. nih.gov For example, a novel mono Schiff base of a quinoline derivative was designed for the specific detection of Lead (Pb²⁺) ions in a semi-aqueous medium. nih.gov Another chemosensor incorporating a guanidine derivative, synthesized from a thiourea precursor, was developed for the selective "turn-off" detection of Copper (Cu²⁺). nih.gov
The general synthetic strategy involves reacting an amino-functionalized isoquinoline or a related quinoline derivative with an appropriate isothiocyanate to form the thiourea linkage. This modular approach allows for fine-tuning of the sensor's electronic structure and binding cavity to target specific metal ions.
Detection Mechanisms (e.g., Turn-On/Turn-Off Fluorescence, Colorimetric Response, PET, ICT)
The detection mechanism of these chemosensors is based on the change in their photophysical properties upon binding to a metal ion. This can manifest as a visible color change (colorimetric response) or a change in fluorescence intensity (turn-on or turn-off). nih.govnih.gov
Turn-On Fluorescence: In the free sensor molecule, a non-radiative pathway often quenches fluorescence. One common mechanism is Photoinduced Electron Transfer (PET), where an electron from the nitrogen atom of the receptor can transfer to the excited fluorophore, causing it to relax without emitting light. acs.org Upon binding a metal ion like Fe²⁺, the non-bonding electrons of the nitrogen atom are engaged in coordination, which blocks the PET process. acs.org This inhibition of the quenching pathway results in a significant enhancement of fluorescence, referred to as a "turn-on" response. acs.org
Turn-Off Fluorescence: Conversely, a "turn-off" or quenching response is often observed with paramagnetic metal ions like Cu²⁺. nih.govacs.org The binding of the paramagnetic ion introduces new non-radiative decay channels for the excited fluorophore, often through mechanisms like metal-to-ligand charge transfer (MLCT), which efficiently quenches the fluorescence. acs.org
Colorimetric Response: A colorimetric response is a change in the absorption spectrum of the sensor upon ion binding, which is visible to the naked eye. nih.gov For example, the interaction of quinoline-based thiosemicarbazones with certain anions causes a deprotonation of the N-H group, leading to a change in the electronic structure and a distinct color change. nih.gov This allows for simple, equipment-free detection.
Internal Charge Transfer (ICT): In some sensor designs, the fluorophore is composed of an electron-donating part and an electron-accepting part. Upon excitation, an internal charge transfer occurs. When a metal ion binds to the sensor, it can alter the electron density of the molecule, thereby modulating the ICT process and causing a shift in the emission wavelength or intensity.
Selectivity and Sensitivity for Specific Ions
A crucial aspect of a chemosensor is its ability to detect a specific ion (selectivity) at very low concentrations (sensitivity). Isoquinoline and quinoline-based thiourea derivatives have demonstrated excellent performance in this regard for various metal ions. The selectivity is governed by the specific coordination chemistry between the sensor's binding pocket and the target ion's size, charge, and electronic configuration.
The sensitivity is often quantified by the limit of detection (LOD), which is the lowest concentration of an analyte that can be reliably detected. Research has shown that these chemosensors can achieve detection limits in the micromolar (μM) to nanomolar (nM) range.
| Sensor Compound/Derivative | Target Ion(s) | Response Type | Detection Limit (LOD) | Reference |
| N'-(2-hydroxybenzylidene)isoquinoline-3-carbohydrazide (HL) | Al³⁺ | Fluorescent Turn-On | 1.11 x 10⁻⁹ M (1.11 nM) | nih.gov |
| Quinoline-based mono Schiff base (L) | Pb²⁺ | Fluorescent Turn-Off & Colorimetric | 9.9 x 10⁻⁷ M (0.99 µM) | nih.gov |
| Guanidine derivative (from thiourea) | Cu²⁺ | Fluorescent Turn-Off | Not Specified | nih.gov |
| Thiourea-based chemosensor 17 | Hg²⁺ | Fluorescent Turn-On | 0.84 µM | mdpi.com |
| Naphthalene diamine β-diketone derivative (LH) | Fe²⁺ / Cu²⁺ | Fluorescent Turn-On / Turn-Off | Not Specified | acs.org |
Application in Environmental and Analytical Chemistry
The high sensitivity and selectivity of these chemosensors make them valuable tools for practical applications in environmental monitoring and analytical chemistry. They can be used to detect toxic heavy metal ions like Pb²⁺ and Hg²⁺ in water samples. nih.govmdpi.com For example, a quinoline-based sensor was successfully used to quantify Pb²⁺ in real water samples, demonstrating its practical utility. nih.gov Similarly, quinoline-based thiosemicarbazones have been applied to detect fluoride ions in commercial toothpaste samples. nih.gov
Furthermore, the ability of these sensors to function in aqueous or semi-aqueous solutions makes them suitable for biological applications. Isoquinoline-based sensors have been developed for monitoring intracellular Al³⁺ levels in living cells, highlighting their potential in bio-imaging and diagnostics. nih.gov
Materials Science Applications
Beyond sensing, the unique electronic and photophysical properties of isoquinoline derivatives are being explored for applications in materials science. The rigid, planar structure and conjugated π-system of the isoquinoline core are desirable features for creating advanced organic materials.
Development of Novel Materials with Specific Electronic Properties
Derivatives of isoquinoline are promising candidates for use in third-generation photovoltaics and as emission layers in organic light-emitting diodes (OLEDs). nih.govnih.gov Their chemical stability, solubility in organic solvents, and tunable energy levels make them suitable for these applications. nih.gov The incorporation of different functional groups, such as a carbamoyl group containing sulfur (as in thiourea), can increase the conjugation of the system, leading to shifts in absorption and emission properties. acs.org This tunability is key to developing materials for specific electronic and optoelectronic devices. nih.govnih.gov
Additionally, the ability of isoquinoline derivatives to strongly adsorb onto metal surfaces has led to their investigation as corrosion inhibitors. acs.org The presence of heteroatoms like nitrogen and sulfur allows for effective electrostatic interaction with the metal surface, forming a protective layer that prevents corrosion. acs.org
Incorporation into Functional Polymers and Supramolecular Structures
The functionalization of polymers with specific chemical moieties is a key strategy for developing materials with tailored properties. The thiourea group, with its ability to form strong hydrogen bonds and coordinate with metal ions, is an attractive candidate for incorporation into polymer backbones or as pendant groups. Such functionalized polymers could find applications in sensing, catalysis, and materials science. Similarly, the isoquinoline and thiourea motifs are known to participate in the formation of ordered supramolecular assemblies through hydrogen bonding, π-π stacking, and metal coordination. These structures are of interest for their potential in areas such as molecular recognition, host-guest chemistry, and the development of novel functional materials.
However, a thorough review of the current scientific literature provided no specific examples or research data on the synthesis or characterization of functional polymers or supramolecular structures that explicitly incorporate the this compound moiety.
Organic Catalysis
Thiourea derivatives have emerged as a versatile class of organocatalysts, capable of activating substrates through hydrogen bonding. This interaction can facilitate a wide range of organic transformations, often with high levels of stereocontrol.
Organocatalytic Applications of Thiourea Derivatives
Bifunctional thiourea catalysts, which contain both a hydrogen-bond donor (the thiourea group) and a Lewis basic site (often an amine), are particularly effective in asymmetric synthesis. They can simultaneously activate both the nucleophile and the electrophile, leading to highly organized transition states and excellent enantioselectivities.
Despite the broad utility of thiourea-based organocatalysts, no studies were identified that specifically investigate or report the use of this compound as a catalyst in any organic reaction.
Corrosion Inhibition Studies
Organic molecules containing heteroatoms such as nitrogen and sulfur are often effective corrosion inhibitors for various metals and alloys. These compounds can adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment.
Protective Effects on Metal Surfaces
Thiourea and its derivatives have been widely studied as corrosion inhibitors, particularly in acidic media. The presence of both nitrogen and sulfur atoms allows for strong adsorption onto metal surfaces. The isoquinoline ring system could further enhance this effect through π-electron interactions with the metal.
However, no experimental or theoretical studies have been published that specifically detail the protective effects of this compound on any metal surface. Consequently, there is no data available to create a table on its inhibition efficiency.
Adsorption Mechanisms and Surface Interaction Analysis
The effectiveness of a corrosion inhibitor is intrinsically linked to its adsorption mechanism on the metal surface. This can involve physisorption (electrostatic interactions) or chemisorption (covalent bond formation). Techniques such as electrochemical impedance spectroscopy (EIS), potentiodynamic polarization, and surface analysis methods are used to elucidate these mechanisms.
As no corrosion inhibition studies have been reported for this compound, there is no information available regarding its adsorption mechanism or the nature of its interaction with metal surfaces. Therefore, no data can be presented in a tabular format for its adsorption characteristics.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
Future synthetic research on (isoquinolin-3-yl)thiourea and its derivatives will likely prioritize efficiency, diversity, and sustainability. The conventional synthesis often involves the reaction of an aminoisoquinoline with an appropriate isothiocyanate. tandfonline.comresearchgate.net While effective, this approach can be expanded upon through several promising avenues.
One key direction is the development of one-pot, multicomponent reactions . These reactions, which combine three or more reactants in a single step, offer significant advantages in terms of reduced waste, time, and resource consumption. researchgate.netnih.gov For instance, a future strategy could involve a multicomponent reaction combining 3-aminoisoquinoline, a carbonyl compound, and a source of sulfur to directly generate diverse this compound derivatives.
Another area of focus is the adoption of sustainable and green chemistry principles . This includes the use of environmentally benign solvents (such as water or ethanol), and the exploration of catalyst-free or organocatalyzed reactions to minimize metal contamination. nih.govacs.org Microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields, represents another green methodology that could be more widely applied. rsc.org The development of solid-phase synthesis techniques could also facilitate the creation of libraries of this compound compounds for high-throughput screening. researchgate.net Research into regioselective synthesis will also be crucial to control the formation of specific isomers and avoid the generation of difficult-to-separate byproducts. acs.orgresearchgate.net
Advanced Computational Approaches for Structure-Function Relationships
Computational chemistry offers powerful tools to predict and understand the behavior of this compound derivatives, thereby guiding synthetic efforts and accelerating the discovery process. Future research will increasingly rely on sophisticated computational models to elucidate structure-function relationships.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies will be instrumental. researchgate.netjapsonline.comnih.gov By correlating structural features with biological activity or physical properties, 3D-QSAR models can predict the potency of novel derivatives before they are synthesized, saving considerable time and resources. nih.govnih.gov These models can help identify the key steric, electronic, and hydrophobic features of the this compound scaffold that are critical for its function.
Molecular docking and molecular dynamics (MD) simulations will provide deeper insights into the interactions between this compound derivatives and their biological targets, such as enzymes or receptors. researchgate.netresearchgate.netksu.edu.tr These techniques can predict binding modes, estimate binding affinities, and rationalize the observed biological activity at an atomic level. researchgate.net For example, docking studies have been used to understand how similar thiourea-containing compounds bind to enzymes like tyrosinase or cyclooxygenase-2 (COX-2). tandfonline.comresearchgate.net
Furthermore, Density Functional Theory (DFT) studies can be employed to analyze the electronic properties of these molecules, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. tandfonline.comresearchgate.net This information is valuable for understanding the reactivity and stability of the compounds and can be correlated with their biological activity. tandfonline.comresearchgate.net
Development of Multifunctional this compound Derivatives
A significant future trend lies in the design of multifunctional derivatives that can perform several tasks simultaneously. This involves the strategic combination of the this compound core with other pharmacophores or functional groups to create hybrid molecules with enhanced or entirely new properties.
Given that isoquinoline (B145761) and thiourea (B124793) moieties are present in compounds with a wide array of biological activities—including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties—the potential for creating multifunctional agents is vast. researchgate.netnih.govptfarm.plmdpi.com For example, a derivative could be designed to have both anticancer and anti-inflammatory activity, which would be particularly useful in treating inflammation-related cancers. nih.gov Another possibility is the development of theranostic agents, which combine therapeutic action with diagnostic capabilities, for instance, by incorporating a fluorescent tag for imaging.
The synthesis of bis-thiourea compounds, where two thiourea units are linked together, has shown promise in enhancing anticancer activity. ptfarm.pl This concept could be extended to create bivalent ligands based on the this compound structure, potentially leading to compounds with higher affinity and selectivity for their biological targets.
Integration into Supramolecular Assemblies for Advanced Functions
The thiourea group is well-known for its ability to form strong hydrogen bonds, making it an excellent building block for supramolecular chemistry . researchgate.netbeilstein-journals.org Future research will explore the integration of this compound units into larger, self-assembled structures with advanced functions.
One exciting possibility is the use of these compounds as anion receptors and sensors . researchgate.netanalis.com.my The N-H protons of the thiourea group can act as hydrogen bond donors to bind with various anions. By modifying the isoquinoline ring, the selectivity and sensitivity of these receptors could be fine-tuned. The development of colorimetric or fluorescent sensors for specific anions has significant applications in environmental monitoring and biological imaging. analis.com.my
Furthermore, this compound derivatives could be incorporated as ligands in the construction of coordination polymers and metal-organic frameworks (MOFs) . ksu.edu.trresearchgate.net The nitrogen atoms of the isoquinoline ring and the sulfur atom of the thiourea group can coordinate with metal ions to form extended, ordered networks. ksu.edu.trresearchgate.net These materials could have applications in catalysis, gas storage, and separation technologies. The self-assembly properties could also be harnessed to create novel gels, liquid crystals, or other soft materials.
Emerging Applications in Interdisciplinary Fields
While the primary focus has been on medicinal chemistry, the unique properties of this compound derivatives open up possibilities in other interdisciplinary fields.
In materials science , these compounds could be investigated as corrosion inhibitors . Thiourea derivatives are known to adsorb onto metal surfaces, forming a protective layer that prevents corrosion. rsc.org The this compound structure could offer enhanced performance due to the presence of multiple heteroatoms that can coordinate to the metal surface.
In the field of agrochemicals , thiourea derivatives have shown potential as herbicides and fungicides. rsc.orgnih.gov Future research could explore the development of this compound-based compounds as novel crop protection agents.
The application as organocatalysts is another promising avenue. Chiral thiourea derivatives have emerged as powerful catalysts in asymmetric synthesis, facilitating a wide range of chemical transformations. rsc.orgbeilstein-journals.org The development of chiral this compound catalysts could provide new tools for the stereoselective synthesis of complex molecules.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : H NMR identifies proton environments (e.g., NH groups at δ 9–11 ppm), while C NMR confirms thiourea carbonyl signals (δ 170–180 ppm) .
- Mass Spectrometry : HRMS provides exact mass verification, distinguishing isotopic patterns for sulfur-containing compounds.
- X-ray Crystallography : For unambiguous structural determination, use programs like SHELXL for refinement and OLEX2 for visualization .
How can researchers address discrepancies in biological activity data among different this compound derivatives?
Q. Advanced Research Focus
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents on the isoquinoline or thiourea moiety and correlate changes with bioassay results (e.g., IC₅₀ values in cytotoxicity assays) .
- Data Normalization : Control for assay variability (e.g., cell line viability, DMSO concentration) and use statistical tools (ANOVA, t-tests) to validate significance .
- Mechanistic Probes : Employ fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinity to targets like Bcl-2 or cytochrome c .
What experimental strategies mitigate thiourea decomposition during high-temperature reactions?
Advanced Research Focus
Thiourea derivatives decompose above 170°C, forming ammonium thiocyanate. To minimize degradation:
- Controlled Heating : Use microwave-assisted synthesis with short reaction times (<10 minutes) to limit thermal exposure .
- Inert Atmospheres : Conduct reactions under nitrogen/argon to suppress oxidative side reactions.
- Low-Boiling Solvents : Employ tetrahydrofuran (THF) or dichloromethane (DCM) to enable reflux at lower temperatures .
What in vitro assays are commonly used to evaluate the antioxidant potential of this compound compounds?
Q. Basic Research Focus
- DPPH Assay : Measures radical scavenging via absorbance reduction at 517 nm. IC₅₀ values <50 μM indicate high activity .
- ABTS⁺ Assay : Quantifies decolorization of the ABTS radical cation at 734 nm.
- FRAP Assay : Evaluates reducing power by Fe³⁺ to Fe²⁺ conversion, with results compared to ascorbic acid standards .
How does the substitution pattern on the isoquinoline ring influence the binding affinity of thiourea derivatives to biological targets?
Q. Advanced Research Focus
- Electron-Withdrawing Groups (EWGs) : Nitro or halide substituents enhance hydrogen-bonding interactions with enzyme active sites (e.g., kinases).
- Steric Effects : Bulky groups (e.g., tert-butyl) at the 1-position reduce binding entropy, as shown in molecular docking studies with AutoDock Vina .
- Crystallographic Data : X-ray structures (e.g., PDB entries) reveal π-π stacking between aromatic rings and target residues, which can be optimized via methyl/methoxy substitutions .
What safety considerations are critical when handling this compound derivatives in laboratory settings?
Q. Basic Research Focus
- Acute Toxicity : Follow OECD Guideline 423 for LD₅₀ determination in rodents. Thiourea derivatives often exhibit moderate toxicity (LD₅₀ >500 mg/kg) .
- Mutagenicity Screening : Use Ames tests (Salmonella typhimurium strains TA98/TA100) to assess genotoxic risk .
- PPE Requirements : Wear nitrile gloves and fume hoods to prevent dermal/oral exposure, as thioureas may irritate mucous membranes .
What computational methods are employed to predict the pharmacokinetic properties of novel thiourea derivatives?
Q. Advanced Research Focus
- ADME Prediction : Tools like SwissADME calculate lipophilicity (LogP), bioavailability scores, and blood-brain barrier permeability .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate protein-ligand stability, identifying key residues for binding .
- Toxicogenomics : QSAR models (e.g., ProTox-II) predict hepatotoxicity and carcinogenicity based on structural fingerprints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
